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Introduction Expansions of CGG trinucleotide repeats in the 5' untranslated region of the FMR1

gene are associated with Fragile X-associated tremor/ataxia syndrome (FXTAS).[1] These

expanded CGG repeat RNAs accumulate in the nucleus, forming aggregates known as RNA

foci.[1][2] These foci sequester essential RNA-binding proteins, leading to cellular dysfunction.

[2][3] Visualizing and quantifying these RNA foci is crucial for understanding disease

mechanisms, diagnosing affected individuals, and evaluating the efficacy of potential

therapeutics.

This document provides detailed protocols for two key techniques used to visualize CGG

repeat RNA foci: standard Fluorescence In Situ Hybridization (FISH) and the more sensitive

Hybridization Chain Reaction (HCR) method.

Technique 1: Fluorescence In Situ Hybridization
(FISH) for CGG Repeat RNA
Principle Fluorescence In Situ Hybridization (FISH) is a widely used technique to detect specific

nucleic acid sequences within cells or tissues.[2][4][5] For RNA foci detection, fluorescently

labeled oligonucleotide probes complementary to the CGG repeat sequence are hybridized to

the target RNA within fixed and permeabilized cells. The sites of hybridization are then

visualized using fluorescence microscopy, appearing as distinct puncta or foci within the cell

nucleus.[1][2]
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Experimental Workflow: RNA-FISH
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Caption: General workflow for detecting CGG repeat RNA foci using RNA-FISH.

Protocol: RNA-FISH
This protocol is a general guideline and may require optimization for specific cell types.

Materials:

Cells grown on sterile glass coverslips

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.5% Triton X-100 in PBS

Wash Buffer A: 2x SSC, 50% Formamide

Wash Buffer B: 1x SSC

Wash Buffer C: 0.1x SSC

Hybridization Buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)

Fluorescently labeled probe (e.g., TYE563-conjugated LNA (CCG)n probe)

DAPI solution for nuclear counterstaining

Antifade mounting medium

Procedure:

Cell Preparation:

Wash cells grown on coverslips twice with ice-cold PBS.

Fixation:

Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
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Wash three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Pre-Hybridization & Hybridization:

Equilibrate coverslips in Wash Buffer A for 5 minutes.

Prepare the probe solution by diluting the fluorescently labeled (CCG)n probe in pre-

warmed (37°C) Hybridization Buffer.

Apply the probe solution to the coverslips.

Incubate in a humidified chamber at 37°C overnight.

Post-Hybridization Washes:

Wash coverslips three times in pre-warmed (37°C) Wash Buffer A for 5 minutes each.

Wash twice in pre-warmed (37°C) Wash Buffer B for 5 minutes each.

Wash once in pre-warmed (37°C) Wash Buffer C for 5 minutes.

Wash once in PBS at room temperature.

Staining and Mounting:

Stain nuclei with DAPI solution for 5 minutes at room temperature.

Rinse briefly in PBS.

Mount the coverslip onto a glass slide using an antifade mounting medium. Seal the edges

with nail polish.

Imaging and Analysis:
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Visualize foci using a fluorescence or confocal microscope.

Acquire images and quantify foci characteristics (number, size, intensity) using image

analysis software like ImageJ/FIJI.[6]

Technique 2: Repeat-Specific Hybridization Chain
Reaction (R-HCR)
Principle While FISH is a powerful method, it can suffer from issues related to signal-to-

background ratios, especially for low-abundance transcripts.[7][8][9] Repeat-Specific

Hybridization Chain Reaction (R-HCR) is an alternative, non-enzymatic amplification method

that significantly enhances signal sensitivity.[3][7][10] The system uses a set of DNA probes: an

initiator probe that binds to the target CGG repeat RNA, and two kinetically trapped hairpin

probes (H1 and H2) labeled with fluorophores. The initiator probe has extensions that trigger a

chain reaction of H1 and H2 hybridization, forming a long, fluorescent polymer at the site of the

target RNA. This results in substantial signal amplification from a single target molecule.[7][11]

Comparison of FISH and HCR Mechanisms
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A) Standard FISH B) Hybridization Chain Reaction (HCR)
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Caption: Mechanism comparison: FISH (A) vs. signal-amplifying HCR (B).

Protocol: R-HCR for CGG Repeats
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This protocol is adapted from HCR v3.0 methodologies and may require optimization.[11][12]

Materials:

Cells prepared on coverslips (as for FISH)

Probe Hybridization Buffer (Molecular Instruments)

Probe Wash Buffer (Molecular Instruments)

Amplification Buffer (Molecular Instruments)

5x SSCT (5x SSC + 0.1% Tween 20)

CGG-repeat specific initiator probe set

Fluorescently labeled hairpin amplifiers (H1 and H2)

DAPI solution

Antifade mounting medium

Procedure:

Sample Preparation:

Fix and permeabilize cells as described in the FISH protocol (Steps 1-3).

Detection Stage (Probe Hybridization):

Pre-hybridize samples in Probe Hybridization Buffer for 30 minutes at 37°C.

Prepare the initiator probe solution by adding the CGG-specific initiator probe set to the

Hybridization Buffer.

Remove the pre-hybridization buffer and add the probe solution.

Incubate overnight (>12 hours) in a humidified chamber at 37°C.
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Remove excess probes by washing four times with pre-warmed (37°C) Probe Wash Buffer

for 15 minutes each.

Wash three times with 5x SSCT at room temperature for 5 minutes each.

Amplification Stage:

Separately snap-cool the H1 and H2 hairpin stocks by heating to 95°C for 90 seconds and

then cooling to room temperature in a dark drawer for 30 minutes.

Prepare the hairpin solution by adding the snap-cooled H1 and H2 hairpins to the

Amplification Buffer at room temperature.

Add the hairpin solution to the coverslips.

Incubate overnight (>12 hours) in the dark at room temperature.

Final Washes and Mounting:

Wash samples five times with 5x SSCT at room temperature for 5 minutes each.

Counterstain with DAPI and mount as described in the FISH protocol (Step 6).

Imaging and Analysis:

Visualize and analyze as described for FISH (Step 7).

Quantitative Data Summary
Quantitative analysis of RNA foci provides critical insights into disease pathology. Key

parameters include the number of foci per cell, the percentage of foci-positive cells, and the

fluorescence intensity of foci.

Table 1: Comparison of FISH and R-HCR for Repeat Foci Detection
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Feature
Fluorescence In
Situ Hybridization
(FISH)

Repeat-Specific
Hybridization
Chain Reaction (R-
HCR)

Reference

Principle
Direct hybridization of

a fluorescent probe.

Initiator probe triggers

polymerization of

fluorescent hairpins.

[7][8]

Signal Amplification No

Yes (>100-fold

amplification from one

molecule).[11]

[11]

Relative Sensitivity Standard

>40x more sensitive

than FISH for G4C2

and CGG repeats.[3]

[7][9][10]

[7][9][10]

Foci Detection
Primarily detects

nuclear foci.

Better detection of

both nuclear and

cytoplasmic foci.[3][7]

[3][7]

Background Signal

Can suffer from issues

related to signal

above background.[7]

[9]

Higher signal-to-noise

ratio.
[7][8]

Table 2: Effect of CGG Repeat Length on R-HCR Signal

Data from mouse embryonic fibroblasts (MEFs) transfected with CGG repeat constructs show a

clear correlation between the length of the repeat and the detectability and intensity of the

signal.
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CGG Repeat
Number

Percentage of R-
HCR Positive Cells

Relative R-HCR
Signal Intensity
(Arbitrary Units)

Reference

24 Low Low [3]

55 Intermediate Intermediate [3]

100

High (Strong positive

correlation with

length)

High (Significant

increase with length)
[3]

Note: The pattern of CGG repeat signal can appear as large nuclear bodies rather than distinct

punctate foci, which may be due to the presence of CGG repeats in hundreds of other human

genes, contributing to background.[3] RNase treatment should be used as a negative control to

confirm the signal is from RNA.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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